1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea
Description
1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea is a thiourea derivative featuring two distinct substituents: a 2-(dimethylamino)ethyl group and a 3-methoxyphenyl group. Thioureas are characterized by their —N—C(═S)—N— backbone, which enables diverse applications in pharmaceuticals, catalysis, and materials science due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)8-7-13-12(17)14-10-5-4-6-11(9-10)16-3/h4-6,9H,7-8H2,1-3H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYDCTNEIHZLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 3-methoxyphenyl isothiocyanate with 2-(dimethylamino)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have demonstrated the potential of thiourea derivatives, including 1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, as inhibitors of protein tyrosine kinases, which are crucial in cancer signaling pathways. For instance, a study synthesized a series of thiourea-based compounds, evaluating their inhibitory effects on lung adenocarcinoma cell lines. Compounds similar to this compound exhibited promising antitumor activity, highlighting their potential as therapeutic agents against cancer .
Inhibition of Enzymatic Activity
Thioureas have been studied for their inhibitory effects on enzymes such as urease. A series of thiourea-based urease inhibitors were synthesized and tested against native bacterial enzymes. The results indicated that certain derivatives could significantly inhibit urease activity, suggesting applications in treating conditions related to excessive urease activity, such as kidney stones .
Organic Synthesis
Catalytic Applications
Thioureas serve as effective organocatalysts in various reactions. For example, this compound has been employed in the aza-Henry reaction, where it facilitated the formation of β-amino carbonyl compounds with high yields and selectivity. The compound's ability to stabilize transition states through hydrogen bonding enhances reaction efficiency .
Chiral Catalysis
Thioureas are also utilized as chiral catalysts in asymmetric synthesis. The incorporation of this compound into asymmetric reactions has shown to improve enantioselectivity, making it valuable for synthesizing chiral pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Comparisons
Thiourea derivatives vary significantly based on substituents, influencing their physical, chemical, and biological properties. Below is a comparative analysis with structurally related compounds:
Crystallographic and Hydrogen-Bonding Patterns
- 1-(2-Aminoethyl)-3-phenylthiourea forms hydrogen-bonded tapes along the b-axis with a phenyl-thiourea dihedral angle of 44.9° .
- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea exhibits intramolecular N—H⋯O bonds and centrosymmetric dimers via N—H⋯S interactions . The target compound’s methoxy group may stabilize similar intermolecular interactions.
Biological Activity
1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is being explored for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound has the following structural formula:
- Molecular Formula : C11H16N2OS
- Molecular Weight : 232.33 g/mol
The presence of a methoxy group and a dimethylamino group contributes to its unique chemical properties, which influence its biological activity.
Antimicrobial Activity
Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been reported in comparison with standard antibiotics.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.125 |
| This compound | Escherichia coli | 6.25 |
These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 20 |
| PC-3 | 15 |
| Caco2 | 25 |
The mechanism of action appears to involve the inhibition of protein tyrosine kinases, which are crucial for cancer cell signaling pathways . Additionally, molecular docking studies have suggested that this compound can bind effectively to the active sites of these enzymes, further validating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell division and metabolism.
- Modulation of Receptor Signaling : It could alter signaling pathways by interacting with receptors that regulate cellular responses.
- Disruption of Cellular Processes : The compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .
Study on Antidiabetic and Antioxidant Properties
A study conducted on novel thiourea derivatives, including this compound, evaluated their antidiabetic and antioxidant activities. The results showed significant inhibition against α-amylase and α-glucosidase enzymes, which are critical targets in diabetes management.
- α-Amylase Inhibition : IC50 = 18 μM
- α-Glucosidase Inhibition : IC50 = 22 μM
Additionally, antioxidant assays revealed that the compound exhibited strong radical scavenging activity against DPPH and ABTS radicals .
Comparative Studies with Other Thioureas
Comparative studies have been performed to evaluate the biological activity of this compound against other thiourea derivatives. For example:
| Compound | Activity Type | Results |
|---|---|---|
| 1-(2-Dimethylaminoethyl)-3-phenylthiourea | Antimicrobial | MIC = 12.5 μg/mL |
| 1-(2-Dimethylaminoethyl)-3-chlorophenylthiourea | Anticancer | IC50 = 30 μM |
These comparisons highlight the enhanced biological activities associated with the methoxy substitution on the phenyl ring .
Q & A
Q. What are the standard synthetic routes for 1-(2-(dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, and how can purity be verified?
The compound is typically synthesized via two primary routes:
- Condensation reaction : Reacting a primary amine (e.g., 2-(dimethylamino)ethylamine) with an aryl isothiocyanate (e.g., 3-methoxyphenyl isothiocyanate) in a polar solvent like ethanol or THF under reflux .
- Isocyanide-based synthesis : Using aliphatic amines and aryl isocyanides with elemental sulfur, which proceeds efficiently at ambient temperature .
Purity verification : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and single-crystal X-ray diffraction for unambiguous crystallographic validation .
Q. What biological activities are commonly associated with this thiourea derivative?
Thiourea derivatives exhibit diverse bioactivities, including:
- Antimicrobial properties : Tested via disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Anticancer potential : Evaluated using cell viability assays (e.g., MTT) on cancer cell lines, with mechanisms probed via flow cytometry for apoptosis/necrosis markers .
- Enzyme inhibition : Assessed through kinetic assays targeting enzymes like acetylcholinesterase (for anti-Alzheimer studies) .
Q. What are the critical handling and stability considerations for this compound?
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent oxidation of the thiourea moiety .
- Decomposition risks : Avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄), which can convert thiourea to sulfoxides/sulfones .
- Safety protocols : Use gloves, goggles, and fume hoods during synthesis; dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
A 2<sup>k</sup> factorial design can systematically evaluate variables like temperature, solvent polarity, and reaction time. For example:
- Factors : Solvent (ethanol vs. DMF), temperature (25°C vs. 60°C), catalyst (presence/absence of triethylamine).
- Response : Yield (%) measured via HPLC.
Statistical analysis (ANOVA) identifies significant factors, enabling targeted optimization . Computational tools like COMSOL Multiphysics can model reaction kinetics to refine conditions further .
Q. How can mechanistic studies elucidate the reactivity of the thiourea group in this compound?
- Spectroscopic techniques : Use FT-IR to track C=S bond vibrations (∼1250 cm⁻¹) during oxidation/reduction reactions .
- Quantum chemical calculations : Perform density functional theory (DFT) simulations to map reaction pathways, such as nucleophilic substitution at the thiourea sulfur .
- Isotopic labeling : Introduce ³⁴S isotopes to trace sulfur participation in redox reactions via mass spectrometry .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or cellular context. Strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Molecular docking : Compare binding affinities of the compound with target proteins (e.g., β-lactamases for antibacterial studies) to validate mechanism-specific activity .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by experimental noise .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity .
- Molecular dynamics (MD) simulations : Analyze ligand-protein binding stability over time (e.g., with DNA gyrase for antibacterial SAR) .
- ADMET prediction : Employ SwissADME or ADMETLab to optimize pharmacokinetic properties of derivative libraries .
Q. How to design derivatives for enhanced selectivity in anticancer applications?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methoxyphenyl ring to modulate electron density and target interactions .
- Prodrug strategies : Conjugate the thiourea moiety with pH-sensitive linkers for tumor-specific activation .
- High-throughput screening : Use fragment-based libraries to identify synergistic combinations with existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
